N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid
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Overview
Description
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the fluoroquinolone family. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in the treatment of various bacterial infections . This compound, with its unique structure, incorporates a fluorine atom at the quinoline ring, enhancing its antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative
Attachment of the Butane-1,4-diamine Moiety: The butane-1,4-diamine group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with diethylamine.
Phosphoric Acid Addition: The final step involves the addition of phosphoric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to inhibit bacterial DNA-gyrase.
Medicine: Potential use in developing new antibacterial drugs to treat resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This mechanism is distinct from other classes of antibiotics, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to other fluoroquinolones, N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine exhibits enhanced antimicrobial activity due to the presence of the butane-1,4-diamine moiety. This structural modification allows for better penetration through bacterial cell membranes and a stronger inhibitory effect on DNA-gyrase .
Properties
CAS No. |
645406-87-7 |
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Molecular Formula |
C17H27FN3O4P |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C17H24FN3.H3O4P/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17;1-5(2,3)4/h7-9,11,13H,3-6,10,12H2,1-2H3,(H,19,20);(H3,1,2,3,4) |
InChI Key |
PRQNDGKUCDVHQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC1=C2C=CC(=CC2=NC=C1)F.OP(=O)(O)O |
Origin of Product |
United States |
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